4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
SHP244 is an allosteric inhibitor of SHP2 with modest thermal stabilization of the enzyme.
Scientific Research Applications
Structural and Molecular Analysis
- A study by Wu et al. (2022) focused on synthesizing this compound, investigating its structural properties through various spectroscopic methods and X-ray crystallography. Density functional theory (DFT) calculations were used for structural optimization, and molecular docking indicated potential interactions with the SHP2 protein, suggesting a role in inhibitory activity against this protein (Wu et al., 2022).
Potential Antihistaminic Activity
- Alagarsamy et al. (2009) synthesized a series of compounds related to 4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrating significant H1-antihistaminic activity in vivo. These compounds showed potential as new H1-antihistaminic agents with lower sedative effects compared to standard drugs (Alagarsamy et al., 2009).
Antitumor Properties
- A study by Zhou et al. (2021) explored the antitumor activity of a similar compound. The research highlighted its potential as an inhibitor of SHP2 protein and demonstrated its effectiveness against human hepatoma cells and melanoma cells, indicating potential use in cancer treatment (Zhou et al., 2021).
Quality Control and Antimalarial Potential
- Danylchenko et al. (2018) developed quality control methods for a derivative of this compound, focusing on its promise as an antimalarial agent. This work emphasizes the importance of rigorous quality control in pharmaceutical development (Danylchenko et al., 2018).
Tubulin Polymerization Inhibitors
- Driowya et al. (2016) investigated a series of triazoloquinazolinone-based compounds, including derivatives of the queried compound, as inhibitors of tubulin assembly and potential anticancer agents. They observed notable effects on cell shape changes and tube formation, indicating vascular disrupting activity (Driowya et al., 2016).
Properties
CAS No. |
902891-37-6 |
---|---|
Molecular Formula |
C23H17ClN4O3 |
Molecular Weight |
432.86 |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H17ClN4O3/c1-31-19-12-6-9-16(20(19)29)21-25-26-23-27(13-14-7-2-4-10-17(14)24)22(30)15-8-3-5-11-18(15)28(21)23/h2-12,29H,13H2,1H3 |
InChI Key |
MUHNHVCFKYIXPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHP244; SHP 244; SHP-244 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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